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An In-depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid (CAS: 957062-62-3):

A Key Intermediate in Synthetic and Medicinal Chemistry

Executive Summary
(4-(2-Nitrophenoxy)phenyl)boronic acid, identified by CAS number 957062-62-3, is a

sophisticated bifunctional organic compound of increasing interest to the scientific community.

Its molecular architecture, featuring a boronic acid group appended to a phenyl ring which is, in

turn, linked to a 2-nitrophenoxy moiety via an ether bond, positions it as a highly versatile

building block. The boronic acid functional group serves as a cornerstone for palladium-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the

strategic formation of carbon-carbon bonds.[1][2] Simultaneously, the nitro-substituted aromatic

ether portion of the molecule offers a site for further chemical elaboration and can impart

specific electronic and steric properties that are crucial in the design of biologically active

molecules. This guide provides a comprehensive technical overview of its properties, synthesis,

characterization, core applications in organic synthesis, and its potential role in drug discovery,

alongside essential safety and handling protocols for laboratory professionals.

Introduction and Physicochemical Properties
(4-(2-Nitrophenoxy)phenyl)boronic acid is a derivative of phenylboronic acid, a class of

compounds renowned for their stability, low toxicity, and versatile reactivity in synthetic
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chemistry.[3] The defining features of this specific molecule are the strategic placement of two

key functionalities:

The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the reactive handle for

transmetalation in the Suzuki-Miyaura catalytic cycle, allowing for the coupling of the entire

(4-(2-Nitrophenoxy)phenyl) fragment with various organic halides or triflates.[4]

The 2-Nitrophenoxy Group: This substituent significantly influences the electronic properties

of the molecule. The nitro group is strongly electron-withdrawing, which can affect the

reactivity of the boronic acid.[1] Furthermore, the nitro group can be chemically reduced to

an amine, providing a secondary point for diversification, a common strategy in the synthesis

of compound libraries for drug screening.

These combined features make the compound a valuable intermediate for constructing

complex biaryl and poly-aromatic systems found in pharmaceuticals, advanced materials, and

agrochemicals.[1][2]

Physicochemical Data Summary
Property Value Source

CAS Number 957062-62-3 [5][6]

Molecular Formula C₁₂H₁₀BNO₅ [5][6]

Molecular Weight 259.02 g/mol [6]

MDL Number MFCD09878332 [6]

Appearance Typically a solid

Storage Sealed in dry, 2-8°C [6]

Synthesis and Spectroscopic Characterization
The synthesis of (4-(2-Nitrophenoxy)phenyl)boronic acid is not widely detailed in core

literature, but a logical and efficient pathway can be designed based on established organic

chemistry principles. A common approach involves a two-step sequence: a nucleophilic

aromatic substitution (Williamson ether synthesis) followed by a Miyaura borylation.
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Proposed Synthetic Pathway
A plausible retrosynthetic analysis breaks the molecule down into commercially available or

easily synthesized precursors: 4-bromophenylboronic acid pinacol ester and 2-nitrophenol,

linked via an ether bond. The synthesis would proceed as follows:

Ether Formation: Reaction of 4-bromophenol with 1-fluoro-2-nitrobenzene.

Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

Step 1: Williamson Ether Synthesis

Step 2: Miyaura Borylation Step 3: Deprotection

4-Bromophenol

K₂CO₃, DMF
Heat1-Fluoro-2-nitrobenzene

+

4-(2-Nitrophenoxy)-1-bromobenzene
Bis(pinacolato)diboron

Pd(dppf)Cl₂, KOAc
Dioxane, Heat

Pinacol Ester Intermediate Acidic Workup
(e.g., HCl) (4-(2-Nitrophenoxy)phenyl)boronic acid

Click to download full resolution via product page

Caption: Proposed synthetic route for (4-(2-Nitrophenoxy)phenyl)boronic acid.

Exemplary Synthetic Protocol
Disclaimer: This protocol is illustrative, based on standard procedures for analogous

transformations. Researchers should conduct their own literature search and risk assessment

before proceeding.

Step 1: Synthesis of 4-(2-Nitrophenoxy)-1-bromobenzene

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0

eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0
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eq.).

Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of

approximately 0.5 M with respect to the 4-bromophenol.

Heat the reaction mixture to 80-100°C and stir vigorously.

Causality: The polar aprotic solvent (DMF) facilitates the SₙAr reaction, and the base

(K₂CO₃) deprotonates the phenol to form the nucleophilic phenoxide. Heat is required to

overcome the activation energy.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of

the starting phenol is a key indicator.

Upon completion, cool the mixture to room temperature, pour it into water, and extract with

ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired ether.

Step 2: Synthesis of (4-(2-Nitrophenoxy)phenyl)boronic acid

In an oven-dried Schlenk flask, combine the 4-(2-Nitrophenoxy)-1-bromobenzene (1.0 eq.),

bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

Evacuate and backfill the flask with nitrogen or argon three times.

Add anhydrous 1,4-dioxane via syringe.

Heat the mixture to 80-90°C and stir overnight.

Causality: This is a standard Miyaura borylation. Pd(dppf)Cl₂ is a robust catalyst for this

transformation, and KOAc acts as the base required for the catalytic cycle.
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After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues,

washing with ethyl acetate.

Concentrate the filtrate. The crude product is the pinacol ester of the target boronic acid. This

can be isolated or, more commonly, hydrolyzed directly.

Dissolve the crude ester in a mixture of THF and water. Add an aqueous acid solution (e.g.,

1N HCl) and stir vigorously at room temperature for several hours until hydrolysis is

complete (monitored by TLC or LC-MS).

Extract the product into an organic solvent, dry, and concentrate. Recrystallization from an

appropriate solvent system will yield the final (4-(2-Nitrophenoxy)phenyl)boronic acid.

Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard

analytical techniques.[7]
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Technique Expected Signature

¹H NMR

Aromatic protons will appear as complex

multiplets in the ~7.0-8.2 ppm range. The

chemical shifts will be influenced by the

electron-withdrawing nitro group and the ether

linkage.

¹³C NMR

Signals for 12 distinct aromatic carbons are

expected. The carbon attached to the boron

atom (ipso-carbon) may be broad or

unobserved.

¹¹B NMR

A broad singlet is expected in the range of 28-34

ppm, characteristic of a trigonal planar

arylboronic acid.[8][9]

FT-IR

Characteristic peaks for B-O stretching (~1355

cm⁻¹), Ar-NO₂ asymmetric stretching (~1530

cm⁻¹), and C-O-C ether stretching (~1250

cm⁻¹).[7]

MS (ESI)

The mass spectrometer should detect the

molecular ion peak [M-H]⁻ or [M+H]⁺

corresponding to the calculated molecular

weight.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of (4-(2-Nitrophenoxy)phenyl)boronic acid is its use as a coupling

partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most

powerful and reliable methods for forming C(sp²)-C(sp²) bonds.[2][10]

Mechanistic Overview
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established

catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.rsc.org/suppdata/d0/dt/d0dt00745e/d0dt00745e1.pdf
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://www.rsc.org/suppdata/c7/ob/c7ob00211d/c7ob00211d1.pdf
https://www.benchchem.com/product/b1386753?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-suzuki-coupling-the-role-of-4-phenoxyphenylboronic-acid-tv
https://www.youtube.com/watch?v=v6L16FH4eUk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elimination.[4]

Pd(0)L₂
(Active Catalyst)

R¹-Pd(II)L₂-X
(Oxidative Addition Complex)

R¹-Pd(II)L₂-R²
(Transmetalation Complex)

Oxidative
Addition

R¹-R²

Transmetalation

Reductive
Elimination

Ar-X
(Aryl Halide)

R²-B(OH)₂
(Boronic Acid)

+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki Coupling
Objective: To couple (4-(2-Nitrophenoxy)phenyl)boronic acid with a generic aryl bromide (Ar-

Br).

To a suitable reaction vessel, add the aryl bromide (1.0 eq.), (4-(2-
Nitrophenoxy)phenyl)boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃

(2.0-3.0 eq.).

Causality: An excess of the boronic acid is often used to ensure complete consumption of

the more valuable aryl halide. The base is crucial for activating the boronic acid to form a

more nucleophilic boronate species, which facilitates transmetalation.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1386753?utm_src=pdf-body-img
https://www.benchchem.com/product/b1386753?utm_src=pdf-body
https://www.benchchem.com/product/b1386753?utm_src=pdf-body
https://www.benchchem.com/product/b1386753?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5

mol%).

Expertise: While many modern catalysts exist, Pd(PPh₃)₄ is a classic, reliable choice for

many standard Suzuki couplings.[11] For more challenging substrates, catalysts with bulky

phosphine ligands like SPhos or BrettPhos may be required.[11]

The vessel is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon).

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or

Dioxane/Water.

Causality: The solvent must solubilize the reactants, and the presence of water often

accelerates the reaction. Degassing is critical to remove oxygen, which can oxidize and

deactivate the Pd(0) catalyst.

Heat the reaction to reflux (typically 80-110°C) and stir until TLC or LC-MS analysis shows

consumption of the aryl bromide.

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Purify the resulting biaryl product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal
Chemistry
Boronic acids are no longer just synthetic intermediates; they are a validated class of

pharmacophores, exemplified by the FDA-approved proteasome inhibitor Bortezomib

(Velcade).[12] Boronic acids can form reversible covalent bonds with serine, threonine, or

cysteine residues in enzyme active sites, making them potent inhibitors.[13]

The (4-(2-Nitrophenoxy)phenyl)boronic acid scaffold is a promising starting point for drug

discovery programs for several reasons:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.mdpi.com/2073-4344/9/3/213
https://www.mdpi.com/2073-4344/9/3/213
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428147/
https://www.benchchem.com/product/b1386753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scaffold Hopping: It can be used to generate novel biaryl structures that are analogues of

known drugs, potentially leading to improved properties or new intellectual property.

Fragment-Based Design: The molecule itself can be considered a large fragment. The ether

linkage provides a non-rigid spacer, and the two aromatic rings can be independently

optimized to improve binding affinity to a biological target.

Prodrug Strategies: The nitro group can be used in prodrug design. For instance, in hypoxic

(low oxygen) environments characteristic of solid tumors, nitro groups can be selectively

reduced by cellular reductases to activate a cytotoxic agent.
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Caption: A hypothetical workflow for drug discovery using the title compound.
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Safety, Handling, and Storage
As a professional researcher, adherence to strict safety protocols is paramount. While a

specific Safety Data Sheet (SDS) for CAS 957062-62-3 is not widely available, data from

analogous nitrophenyl boronic acids can be used to establish handling procedures.[14][15]

GHS Hazard Classification (Anticipated):

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[14]

Skin Irritation (Category 2), H315: Causes skin irritation.[14]

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[14]

Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause

respiratory irritation.[14]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with

government standards such as NIOSH (US) or EN 166 (EU).[14]

Skin Protection: Wear a lab coat and handle with impervious gloves (e.g., nitrile rubber).

Inspect gloves before use and use proper removal technique.[14]

Respiratory Protection: Work in a well-ventilated fume hood. If dust is generated, use a

P95 (US) or P1 (EU) particle respirator.[14]

First Aid Measures:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

If on Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek

medical advice.[15]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[14]
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If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[14]

Storage and Handling:

Store in a tightly sealed container in a dry, well-ventilated place.[15]

Recommended storage is refrigerated at 2-8°C.[6]

Avoid formation of dust and aerosols.[14]

Conclusion
(4-(2-Nitrophenoxy)phenyl)boronic acid is more than a simple chemical; it is a precisely

designed tool for molecular construction. Its dual functionality allows for a modular approach to

synthesis, where the boronic acid directs predictable and efficient C-C bond formation via

Suzuki coupling, and the nitrophenoxy tail provides opportunities for subsequent

functionalization or imparts desirable electronic properties. For researchers in organic synthesis

and medicinal chemistry, this compound represents a valuable asset for building complex

molecular architectures and exploring new chemical space in the quest for novel therapeutics

and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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